molecular formula C12H27N B076059 1-Methylundecylamine CAS No. 13865-46-8

1-Methylundecylamine

Cat. No.: B076059
CAS No.: 13865-46-8
M. Wt: 185.35 g/mol
InChI Key: VXUXKOBYNVVANW-UHFFFAOYSA-N
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Description

1-Methylundecylamine is a valuable medium-chain aliphatic amine featuring a twelve-carbon backbone with a methyl group adjacent to the amine functionality. This structural motif makes it a crucial intermediate in organic synthesis, particularly in the preparation of quaternary ammonium salts, which are extensively studied as surfactants, phase-transfer catalysts, and antimicrobial agents. Its mechanism of action in these applications often involves its amphiphilic nature, where the long alkyl chain provides hydrophobicity and the amine group serves as a site for derivatization or ionic interaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecan-2-amine
Source PubChem
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InChI

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUXKOBYNVVANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930176
Record name Dodecan-2-amine
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Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13865-46-8
Record name 2-Dodecanamine
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Record name 1-Methylundecylamine
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Record name Dodecan-2-amine
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Record name 1-methylundecylamine
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Synthetic Methodologies for 1 Methylundecylamine and Analogues

Established Catalytic and Non-Catalytic Pathways for Primary Amine Synthesis

The synthesis of primary amines, including 1-methylundecylamine, can be achieved through various established catalytic and non-catalytic methods. These pathways often involve the transformation of carbonyl compounds or alcohols into the desired amine functionality.

Reductive Amination Strategies for Alkyl Amines

Reductive amination is a cornerstone in the synthesis of primary amines from ketones and aldehydes. d-nb.infonih.gov This one-pot reaction typically involves the formation of an imine intermediate from a carbonyl compound and an amine source, which is then reduced in situ to the corresponding amine. jove.com For the synthesis of this compound, the precursor would be undecan-2-one.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices. jove.comorganic-chemistry.org The Borch reaction, for instance, utilizes sodium cyanoborohydride under mildly acidic conditions. jove.com The electron-withdrawing nature of the cyano group in NaBH₃CN makes it a selective reductant for the protonated imine over the initial ketone. jove.com

Catalytic hydrogenation is another effective method for the reduction step, often employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel. organic-chemistry.orglibretexts.org Iron-based catalysts have also been developed for the reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) as the nitrogen source, offering a more earth-abundant and reusable catalytic system. d-nb.infonih.gov These reactions are typically carried out under hydrogen pressure and at elevated temperatures. d-nb.info

The choice of catalyst and reaction conditions is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org For instance, treating ketones with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride, has been shown to be highly chemoselective for the synthesis of primary amines. organic-chemistry.org

Table 1: Comparison of Reductive Amination Methods

MethodReducing Agent/CatalystAmine SourceKey Features
Borch ReactionSodium Cyanoborohydride (NaBH₃CN)Ammonia/Ammonium (B1175870) SaltMild conditions, selective for imine reduction. jove.com
Catalytic HydrogenationH₂ with Pd/C, Pt, or NiAmmonia/Ammonium SaltEconomical for large-scale production. libretexts.orgwikipedia.org
Iron-CatalyzedH₂ with Iron ComplexAqueous AmmoniaUtilizes earth-abundant metal, reusable catalyst. d-nb.infonih.gov
Titanium-MediatedSodium Borohydride (NaBH₄)AmmoniaHigh chemoselectivity for primary amines. organic-chemistry.org

Direct Amination of Precursor Alcohols

The direct amination of alcohols offers a more atom-economical route to primary amines, as water is the only byproduct. researchgate.netgoogle.com This "hydrogen-borrowing" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to a carbonyl intermediate, which then undergoes reductive amination. acs.orgnih.gov For the synthesis of this compound, the precursor alcohol would be undecan-2-ol.

This process typically requires a catalyst capable of facilitating both the dehydrogenation of the alcohol and the hydrogenation of the intermediate imine. mdpi.com Ruthenium-based catalysts, often in combination with phosphine (B1218219) ligands, have proven effective for the direct amination of both primary and secondary alcohols with ammonia. google.comresearchgate.net For instance, a simple ruthenium/phosphine catalyst system has been shown to convert secondary alcohols to primary amines with high selectivity. researchgate.net

Nickel-based catalysts, such as Raney® Ni, also catalyze the direct amination of alcohols with ammonia. acs.orgimperial.ac.ukrsc.org These reactions are often performed under continuous flow conditions, which can improve yield and selectivity by removing water as it is formed. acs.orgimperial.ac.uk The use of heterogeneous catalysts is advantageous due to their ease of separation and potential for reuse. mdpi.com

Challenges in the direct amination of alcohols include the competitive adsorption of ammonia on the catalyst surface, which can inhibit the initial alcohol dehydrogenation step. mdpi.com The reaction conditions, such as temperature and pressure, as well as the choice of catalyst and support, are critical for achieving high yields of the desired primary amine. mdpi.comgoogle.com

Alternative Synthetic Approaches (e.g., Grignard Reactions, Nitrile Reductions)

Beyond reductive amination and direct amination of alcohols, other synthetic strategies can be employed to produce primary amines like this compound.

Grignard Reactions: The reaction of a Grignard reagent with chloramine (B81541) (NH₂Cl) or its derivatives can yield primary amines. quora.comyoutube.com For the synthesis of this compound, the corresponding Grignard reagent, undec-2-ylmagnesium halide, would be reacted with chloramine. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrogen atom of chloramine. quora.com The use of N-chloroamines with aryl Grignard reagents in the presence of an additive like TMEDA has also been reported to produce arylamines in good yields. researchgate.netnih.gov However, the yields of primary amines from Grignard reactions can be variable, and side reactions can occur. quora.com

Nitrile Reductions: The reduction of nitriles provides a reliable route to primary amines. libretexts.orgstudymind.co.uk This method involves the reduction of the carbon-nitrogen triple bond of a nitrile to a primary amine. For this compound synthesis, this would start from 2-cyanoundecane. Common reducing agents include lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like diethyl ether, followed by an acidic workup. libretexts.orgchemistrysteps.comlibretexts.org

Catalytic hydrogenation with hydrogen gas over metal catalysts such as palladium, platinum, or Raney nickel is also a widely used method for nitrile reduction. libretexts.orgwikipedia.orgstudymind.co.uk The choice of catalyst and reaction conditions (temperature, pressure) is important to ensure complete reduction and prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

Innovations in Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound requires stereoselective methods that can control the formation of the chiral center at the second carbon of the undecyl chain.

Chiral Catalysis and Auxiliary-Mediated Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. sigmaaldrich.com This often involves the use of a chiral catalyst, which is typically a complex of a transition metal and a chiral ligand. sigmaaldrich.com

In the context of reductive amination, chiral iridium catalysts have shown significant promise. kanto.co.jp For instance, novel iridium catalysts, in combination with a chiral amino alcohol-based auxiliary, can facilitate the asymmetric reductive amination of ketones to produce optically active amines with high yield and stereoselectivity. kanto.co.jp The chiral auxiliary can be removed under mild conditions after the reaction. kanto.co.jp

Chiral phosphoric acids have also been used as organocatalysts for the enantioselective reduction of α-imino esters, a related transformation. libretexts.org Furthermore, chiral bis(imidazolium)-based halogen-bond donors have been explored for enantioselective recognition and have shown moderate enantioselectivity in a Mukaiyama aldol (B89426) reaction, suggesting their potential as a new class of organocatalysts. nih.gov

Chiral auxiliaries can be covalently attached to the substrate to direct the stereochemical outcome of a reaction. enamine.net After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

Enantioselective Reductions and Aminations

Enantioselective reduction of a prochiral imine, formed from undecan-2-one and an amine source, is a direct approach to chiral this compound. acs.orgnih.gov Asymmetric hydrogenation of imines using chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral phosphine ligands, is a well-established method. acs.orgnih.govrsc.orgrsc.org The choice of ligand is critical for achieving high enantioselectivity.

Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas, is another valuable technique for the enantioselective reduction of imines. libretexts.org

Recent advancements have also focused on the direct asymmetric reductive amination of ketones, bypassing the need to pre-form the imine. d-nb.infosioc-journal.cnacs.orgresearchgate.net Ruthenium and iridium catalysts with chiral phosphoramidite (B1245037) or TunePhos ligands have been successfully employed for the direct asymmetric reductive amination of ketones with ammonium salts as the amine source. d-nb.infoacs.org These methods have demonstrated high yields and excellent enantioselectivities for a range of chiral amines. d-nb.infoacs.org

Enantioselective hydroamination of alkenes represents another modern approach to chiral amines. nih.govrsc.org Copper-catalyzed hydroamination of 1,1-disubstituted alkenes with hydroxylamine (B1172632) esters has been shown to produce β-chiral amines with high enantioselectivity. nih.gov Additionally, photoinduced copper-catalyzed enantioselective C-H amination of alkenes has emerged as a promising method for synthesizing chiral allylic amines. rsc.org Palladium-catalyzed asymmetric intramolecular allylic C-H amination has also been developed for the synthesis of chiral isoindolines. chinesechemsoc.org While these methods may not be directly applicable to the synthesis of this compound from a simple alkene, they highlight the ongoing innovation in the field of asymmetric amine synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of aliphatic amines like this compound is increasingly scrutinized through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles such as the use of safer solvents, improved atom economy, and energy efficiency are central to developing sustainable synthetic routes. acs.org

A plausible and common laboratory and industrial synthesis of this compound is the reductive amination of undecan-2-one with methylamine (B109427). vulcanchem.com This reaction involves the formation of an imine intermediate, which is then reduced to the final amine product. Applying green chemistry principles to this synthesis involves optimizing reaction conditions and reagent choices to minimize environmental impact.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. ias.ac.in Green chemistry encourages the use of alternative reaction media, with a strong preference for solvent-free conditions or the use of water. ias.ac.inresearchgate.net

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating a major source of waste and simplifying product purification. researchgate.net For the synthesis of amines, solvent-free approaches have been successfully developed, often utilizing solid supports or catalysts. researchgate.netnih.gov In the context of this compound synthesis, a solvent-free reductive amination could potentially be achieved by reacting undecan-2-one and methylamine in the presence of a suitable solid catalyst and a reducing agent, possibly under microwave irradiation to accelerate the reaction. nih.govasianpubs.org This approach can lead to higher reaction rates, increased yields, and easier product isolation. asianpubs.org

Aqueous Reaction Conditions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. sphinxsai.com Performing organic reactions in water can be challenging due to the low solubility of many organic reactants. However, techniques such as the use of surfactants to create micelles or emulsions can facilitate reactions between hydrophobic substrates like undecan-2-one and water-soluble reagents. mdpi.comijrar.org The synthesis of various amine derivatives has been successfully demonstrated in aqueous media, sometimes catalyzed by simple and environmentally benign catalysts like iodine or boric acid. sphinxsai.com A potential aqueous route to this compound could involve the reductive amination of undecan-2-one in a water-based system, which would significantly improve the safety and environmental profile of the process. mdpi.comijrar.org

Table 1: Comparison of Reaction Conditions for Amine Synthesis

Feature Conventional Synthesis Solvent-Free Synthesis Aqueous Synthesis
Solvent Volatile Organic Compounds (e.g., Methanol, Dichloroethane) None Water
Environmental Impact High (Pollution, hazardous waste) Low (Minimal waste) Very Low (Benign solvent)
Safety Flammable, toxic solvents Reduced risk of fire and toxicity High (Non-flammable, non-toxic)
Product Isolation Often requires extensive purification (e.g., distillation, chromatography) Simplified, often just requires filtration May require extraction, but avoids volatile solvent removal
Energy Consumption High (Heating, solvent recovery) Potentially lower, especially with microwave assistance Can be energy-intensive if heating is required

Atom Economy and Process Efficiency Optimizations

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. omnicalculator.comwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. skpharmteco.comnumberanalytics.com

For the synthesis of this compound via reductive amination of undecan-2-one, the idealized reaction is as follows:

Undecan-2-one + Methylamine + H₂ → this compound + H₂O

In this ideal scenario, the only byproduct is water, leading to a high atom economy. However, the choice of reducing agent significantly impacts the actual atom economy. The use of stoichiometric reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the formation of significant amounts of inorganic byproducts, thus lowering the atom economy. libretexts.org

Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon, Raney Nickel), is a much more atom-economical approach as the only byproduct is water. acs.org

Process Mass Intensity (PMI) is another important metric for evaluating the greenness of a process. It is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final product. ucl.ac.ukacsgcipr.org Optimizing a process to reduce solvent use, minimize the need for purification steps, and use catalytic rather than stoichiometric reagents will significantly lower the PMI, indicating a more sustainable and efficient process. ucl.ac.ukacsgcipr.org

Table 2: Atom Economy of Different Reductive Amination Methods

Reductive Amination Method Reducing Agent Byproducts Atom Economy
Catalytic Hydrogenation H₂ H₂O High
Borohydride Reduction NaBH₄ Borate salts Low
Hydride Reduction LiAlH₄ Aluminum salts Low
Leuckart-Wallach Reaction Formic acid/Formamide CO₂, H₂O, Formamide derivatives Moderate to Low

Industrial Scale-Up and Process Engineering Challenges in this compound Production

The transition from a laboratory-scale synthesis to industrial production presents numerous challenges that require careful consideration by chemical engineers. amg-eng.com The scale-up of this compound production, likely via the catalytic reductive amination of undecan-2-one, would involve overcoming several key process engineering hurdles. vulcanchem.com

Key Challenges in Industrial Scale-Up:

Catalyst Selection and Management: The choice of catalyst is critical for achieving high conversion, selectivity, and yield. For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones because they are more easily separated from the reaction mixture and can be recycled, which is both economically and environmentally advantageous. vulcanchem.com However, challenges with heterogeneous catalysts include potential deactivation over time, mass transfer limitations, and the need for efficient filtration systems.

Heat Management: Reductive amination reactions are typically exothermic. On a large scale, efficient heat removal is crucial to prevent temperature runaways, which could lead to side reactions, product degradation, or unsafe operating conditions. The design of the reactor must include adequate cooling systems to maintain the optimal reaction temperature.

Process Control and Optimization: Maintaining consistent product quality requires precise control over process parameters such as temperature, pressure, reactant concentrations, and flow rates. plantvision.seacs.org For the synthesis of this compound, controlling the stoichiometry of methylamine to undecan-2-one is important to minimize the formation of byproducts from over-alkylation. icheme.org

Purification of the Final Product: The final product, this compound, must meet specific purity requirements. Industrial-scale purification often involves distillation, which can be energy-intensive, especially for high-boiling point compounds. The presence of close-boiling impurities can make distillation challenging and may require multi-stage distillation columns or alternative purification techniques like crystallization of a salt form.

Waste Management: The industrial production of any chemical generates waste streams that must be managed responsibly. In the case of this compound synthesis, this includes spent catalysts, byproducts from the reaction, and any solvents or water used in the process. A sustainable industrial process will incorporate strategies for waste minimization, recycling, and environmentally sound disposal.

Safety Considerations: The handling of flammable (e.g., hydrogen gas) and toxic (e.g., methylamine) materials on a large scale requires stringent safety protocols and engineered safety systems to prevent accidents and protect workers and the environment.

Reaction Mechanisms and Chemical Transformations of 1 Methylundecylamine

Fundamental Reactivity of Secondary Amines

The reactivity of 1-Methylundecylamine is characteristic of a typical secondary aliphatic amine. The nitrogen atom possesses a lone pair of electrons, making it a nucleophile and a weak base. The presence of a methyl group and a large undecyl group on the nitrogen influences its steric hindrance and solubility profile.

As a nucleophile, this compound readily participates in nucleophilic substitution reactions. geeksforgeeks.orgbyjus.com Due to its secondary nature, it can react with primary or secondary alkyl halides in a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a trialkylammonium salt. Subsequent deprotonation yields a tertiary amine. geeksforgeeks.org

General SN2 Reaction: R-X + (CH₃)HN-CH(CH₃)(C₁₀H₂₁) → [R-N⁺H(CH₃)(CH(CH₃)(C₁₀H₂₁))]X⁻ Where R-X is an alkyl halide.

The reaction is a concerted, one-step process. The rate of this reaction is sensitive to steric hindrance on both the amine and the alkyl halide. Given the branched structure of this compound at the second carbon of the undecyl chain, steric factors may influence the reaction rate compared to a linear secondary amine. If the resulting tertiary amine is treated with another molecule of an alkyl halide, a quaternary ammonium (B1175870) salt can be formed. geeksforgeeks.orgchemrevise.org

While SN2 reactions are more common for amines, SN1 reactions are also possible, particularly with tertiary alkyl halides or substrates that can form a stable carbocation. The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the amine nucleophile. masterorganicchemistry.com

This compound itself is an aliphatic amine and does not undergo electrophilic aromatic substitution. However, if it were incorporated into a molecule containing an aromatic ring (an N-aryl derivative), the amino group would act as a powerful activating group. The nitrogen's lone pair can donate electron density into the aromatic ring through resonance, stabilizing the intermediate carbocation (the sigma complex). slideshare.net This makes the ring more susceptible to attack by electrophiles. The amino group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen. Common electrophilic substitution reactions for aromatic amines include nitration, halogenation, and sulfonation. geeksforgeeks.org

Secondary amines like this compound can undergo addition reactions with various unsaturated compounds.

Addition to Aldehydes and Ketones: The reaction of a secondary amine with an aldehyde or a ketone results in the formation of an enamine. ucalgary.calumenlearning.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. This is often catalyzed by a trace amount of acid to protonate the carbonyl oxygen, making the carbon more electrophilic. ucalgary.ca The initial addition forms a tetrahedral intermediate called a carbinolamine. Because the nitrogen in the carbinolamine from a secondary amine has no hydrogen atom to lose, dehydration occurs by removing a proton from an adjacent carbon atom, forming a carbon-carbon double bond and yielding the enamine product. ucalgary.ca

Michael Addition: this compound can also act as a nucleophile in a Michael addition (conjugate addition) reaction. This involves the addition of the amine to an α,β-unsaturated carbonyl compound. slideshare.net The nucleophilic nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.

Electrophilic Aromatic Substitution (where applicable for derivatives)

Oxidation and Reduction Chemistry of the Amino Group

The amino group of this compound can undergo several oxidation reactions. A characteristic reaction of secondary amines is their interaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. lumenlearning.com This reaction yields an N-nitrosamine, which is often an oily, water-insoluble substance. slideshare.netosti.gov

Formation of N-Nitrosamine: (CH₃)HN-CH(CH₃)(C₁₀H₂₁) + HNO₂ → (CH₃)N(N=O)-CH(CH₃)(C₁₀H₂₁) + H₂O

The reduction of the amine functional group itself is not a common transformation. However, derivatives of this compound can be involved in reduction reactions. For instance, if this compound is first acylated to form an amide, this amide can then be reduced back to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Proton Transfer and Acid-Base Equilibria

Due to the presence of the lone pair of electrons on the nitrogen atom, this compound, like other amines, is a weak base and a proton acceptor. byjus.com It reacts with acids in a classic acid-base neutralization reaction to form an ammonium salt. lumenlearning.com For example, with hydrochloric acid (HCl), it forms N-methyl-N-(1-methylundecyl)ammonium chloride.

Acid-Base Equilibrium: (CH₃)HN-CH(CH₃)(C₁₀H₂₁) + H₃O⁺ ⇌ [(CH₃)H₂N⁺-CH(CH₃)(C₁₀H₂₁)] + H₂O

This protonation and salt formation significantly alters the physical properties of the compound, most notably increasing its solubility in water. byjus.com The basicity of amines is a key aspect of their chemistry, allowing for their separation from non-basic organic compounds. byjus.com

PropertyDescription
Basicity The lone pair on the nitrogen atom can accept a proton, making the compound a Brønsted-Lowry base.
Salt Formation Reacts with strong acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts. byjus.comlumenlearning.com
Equilibrium The position of the acid-base equilibrium depends on the pH of the solution.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom's lone pair of electrons allows this compound to function as a Lewis base, or ligand, in coordination chemistry. It can donate this electron pair to an electron-deficient metal center to form a coordination complex. The stability and structure of such complexes depend on several factors, including the nature of the metal ion, the steric bulk of the amine, and the reaction conditions. The branched, bulky undecyl group in this compound would likely influence the coordination number and geometry of the resulting metal complex due to steric hindrance.

Derivatives and Analogues of 1 Methylundecylamine: Synthesis and Advanced Characterization

Amide and Carbamate (B1207046) Derivatives

The primary amine functionality of 1-methylundecylamine serves as a versatile anchor for the synthesis of amide and carbamate derivatives. Amides are readily formed by reacting this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. libretexts.org The reaction with an acid chloride, for instance, proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.net This direct amidation is an efficient method for introducing a wide array of acyl groups, thereby modulating the lipophilicity and steric bulk of the original amine. researchgate.net

Carbamate derivatives, on the other hand, are typically synthesized by treating this compound with isocyanates or chloroformates. The addition of the amine to an isocyanate is generally a rapid and high-yielding reaction, forming a stable urea (B33335) linkage. Alternatively, reaction with a chloroformate in the presence of a base affords the corresponding carbamate. These derivatives are of particular interest due to the presence of the carbamate linkage, which can influence hydrogen bonding capabilities and conformational preferences.

Advanced characterization of these amide and carbamate derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure, with characteristic shifts in the protons adjacent to the newly formed amide or carbamate linkage. Fourier-Transform Infrared (FTIR) spectroscopy provides definitive evidence of the functional group transformation, showing the appearance of strong carbonyl (C=O) stretching bands and N-H bending vibrations characteristic of amides and carbamates.

Quaternary Ammonium (B1175870) Salts and Ionic Liquids

The nitrogen atom in this compound can be further alkylated to form quaternary ammonium salts. wikipedia.orgtcichemicals.com These compounds are characterized by a permanently positively charged nitrogen atom, regardless of the solution's pH. wikipedia.org The synthesis typically involves the reaction of this compound with an excess of an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in a process known as quaternization. The resulting quaternary ammonium salts exhibit significantly different properties compared to the parent amine, most notably increased water solubility and surfactant-like behavior, especially when long alkyl chains are present. savemyexams.com

A particularly interesting subset of quaternary ammonium salts are ionic liquids (ILs), which are salts with melting points below 100 °C. wikipedia.orgsigmaaldrich.com By carefully selecting the counter-anion (e.g., tetrafluoroborate, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide), it is possible to design this compound-derived quaternary ammonium salts that are liquid at or near room temperature. wikipedia.orgsigmaaldrich.com The synthesis of these ionic liquids often follows the same quaternization route, followed by anion exchange if necessary. rsc.org The resulting ILs possess unique properties such as low volatility, high thermal stability, and tunable solvating capabilities, making them attractive for various applications. scbt.com

Characterization of these salts involves techniques such as NMR to confirm the exhaustive alkylation of the nitrogen atom and mass spectrometry to determine the mass of the cation. The thermal properties, including melting point and thermal stability, are crucial for classifying a compound as an ionic liquid and are typically determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Functionalization of the Hydrocarbon Chain

Modification of the undecyl hydrocarbon chain of this compound offers another avenue for creating structural diversity and tuning the compound's properties.

The introduction of double or triple bonds into the long alkyl chain can significantly alter the molecule's geometry and reactivity. ontosight.aiontosight.ai While direct dehydrogenation of the saturated chain is challenging, synthetic strategies can involve starting from unsaturated precursors. For instance, long-chain unsaturated amines can be synthesized from unsaturated fatty acids or alcohols. oup.com The presence of unsaturation can influence the packing of the molecules in the solid state and affect their physical properties, such as melting point. ontosight.ai

The undecyl chain can be functionalized through halogenation reactions. Free-radical halogenation, for example, can introduce chlorine or bromine atoms onto the alkyl chain, although this method often lacks regioselectivity. More controlled methods might be employed to achieve selective halogenation at specific positions.

Hydroxylation of the alkyl chain, the introduction of one or more hydroxyl (-OH) groups, is another important modification. Biocatalytic methods, using enzymes such as cytochrome P450 monooxygenases, have been shown to hydroxylate the alkyl chains of long-chain amines and related molecules, often with high regioselectivity, for example at the ω-1 position. nih.govnih.gov Chemical methods for hydroxylation can also be employed. The resulting amino alcohols would exhibit increased polarity and hydrogen-bonding capabilities.

Introduction of Unsaturations and Cyclic Structures

Conjugation with Biomolecules and Polymeric Scaffolds

The primary amine group of this compound provides a convenient handle for conjugation to a variety of molecules, including biomolecules and polymers. biosyn.com This process allows for the creation of hybrid materials that combine the properties of the amine with those of the conjugated partner.

Conjugation to biomolecules such as proteins, peptides, or nucleic acids can be achieved through various chemical strategies. medcomadvance.comnih.gov A common approach involves the use of cross-linking agents that react with the amine group of this compound and a suitable functional group on the biomolecule. biosyn.com For example, N-hydroxysuccinimide (NHS) esters can react with the amine to form a stable amide bond. sigmaaldrich.comnih.gov This strategy is widely used to attach small molecules to proteins. sigmaaldrich.com

Similarly, this compound can be conjugated to polymeric scaffolds. rsc.orgnih.gov This can be achieved by reacting the amine with polymers that have been functionalized with reactive groups, such as NHS esters or isocyanates. nih.gov The resulting polymer-amine conjugates can exhibit interesting self-assembly properties and may be used in materials science applications. For instance, the functionalization of graphene oxide with long-chain alkylamines has been shown to improve its dispersibility in organic solvents. mdpi.comnih.govnih.gov

Structure-Reactivity and Structure-Function Relationship Studies of Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity or function is crucial for designing new molecules with desired properties. nih.gov Structure-reactivity relationship (SRR) studies investigate how changes in the molecular structure, such as the introduction of different functional groups or modifications to the alkyl chain, affect the chemical reactivity of the molecule. rsc.orgnih.gov For example, the electronic properties of the acyl group in amide derivatives will influence the basicity of the amide nitrogen and the reactivity of the carbonyl group.

Structure-function relationship (SFR) studies, on the other hand, aim to correlate structural features with specific functions or activities. mdpi.com For instance, in the context of quaternary ammonium salts derived from this compound, the length of the alkyl chains and the nature of the counter-anion will significantly impact their surfactant properties and their effectiveness as, for example, antimicrobial agents or phase-transfer catalysts. wikipedia.org By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, it is possible to build predictive models that can guide the design of new, highly functional molecules.

Advanced Analytical Techniques for 1 Methylundecylamine Research

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. mdpi.comrotachrom.com For the analysis of 1-Methylundecylamine, particularly in complex matrices, advanced chromatographic methods are essential for achieving high resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). nih.gov The primary challenge in analyzing this compound with HPLC is its lack of a UV chromophore, which makes detection with standard UV-Vis detectors difficult. measurlabs.com To overcome this, specialized detectors or derivatization methods are employed. acs.orgslideshare.net

Specialized Detectors:

Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are near-universal detectors that are not dependent on the optical properties of the analyte. thermofisher.com They are ideal for non-volatile compounds like this compound that lack a chromophore.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful approach (LC-MS or UFLC-MS/MS) that provides both separation and highly specific detection and identification based on the mass-to-charge ratio. nih.govevosep.comegyankosh.ac.in This is often the preferred method for complex samples.

Pre-column Derivatization: This strategy involves reacting this compound with a tagging agent before injection into the HPLC system. The tag imparts a property that allows for sensitive detection. Common tags are UV-active or fluorescent, enabling the use of standard UV-Vis or fluorescence detectors.

Table 4: Comparison of HPLC Detection Strategies for this compound

Detection MethodPrincipleSensitivitySelectivityNotes
UV-Vis Detector (with Derivatization)Measures absorbance of a UV-active tag attached to the amine.HighModerateRequires an extra reaction step.
Fluorescence Detector (with Derivatization)Measures emission from a fluorescent tag attached to the amine.Very HighHighOften provides the best sensitivity for trace analysis. ampp.orgrsc.org
Charged Aerosol Detector (CAD) Measures charge from aerosolized analyte particles.HighLowNear-universal detection for non-volatile compounds. thermofisher.com
Mass Spectrometer (MS) Separates and detects ions based on mass-to-charge ratio.Very HighVery HighProvides structural information and highest confidence in identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. wikipedia.orgmeasurlabs.com In the context of this compound analysis, GC-MS combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. nih.gov

The sample, once vaporized, is introduced into the GC column. An inert carrier gas, such as helium, hydrogen, or nitrogen, transports the analyte through the column. oup.comnih.gov The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For primary aliphatic amines like this compound, the choice of column is critical. A common choice is a non-polar or mid-polar column, such as one with a J & W Scientific DB5-MS stationary phase. waters.com

A significant challenge in the GC analysis of primary amines is their tendency to exhibit poor peak shape and potential adsorption onto the column, which can be mitigated through derivatization. nih.gov This process involves chemically modifying the amine to create a less polar and more volatile derivative, improving chromatographic performance.

Common Derivatization Reagents for Amines:

Benzenesulphonyl derivatives: These derivatives are stable and provide excellent responses with flame photometric detection (FPD). nih.gov

Chloroformates: Reagents like trichloroethyl chloroformate can be used to form carbamate (B1207046) derivatives suitable for GC/MS analysis. nih.gov

Silylating agents: Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA) can be used to create trimethylsilyl (B98337) derivatives. nih.gov

Following separation in the GC column, the eluted this compound (or its derivative) enters the mass spectrometer. In the ion source, molecules are ionized, typically through Electron Ionization (EI) or Chemical Ionization (CI). waters.com The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. High-resolution mass spectrometry can provide exact mass data, allowing for the determination of the elemental composition. waters.com

Table 1: Illustrative GC-MS Parameters for Primary Amine Analysis

ParameterConditionReference
GC ColumnJ & W Scientific DB5-MS, 15 m x 0.53 mm ID waters.com
Carrier GasHelium at 1 mL/min waters.com
Injector Temperature250 °C waters.com
Oven Program150 °C (2 min) to 250 °C (4 min) at 50 °C/min waters.com
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI) waters.com
MS Source Temperature180 °C (EI+), 100 °C (CI+) waters.com

This table presents example parameters and may require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. news-medical.net This method combines advantages from both gas and liquid chromatography, offering high efficiency and speed. registech.com For the analysis of amines like this compound, SFC presents a valuable alternative, particularly to normal-phase HPLC, by reducing the use of toxic organic solvents. chromatographyonline.com

The most commonly used mobile phase in SFC is supercritical carbon dioxide (CO2), often mixed with a small amount of an organic modifier, such as methanol, to enhance its solvating power for more polar compounds. chromatographyonline.comresearchgate.net One of the key considerations in the SFC analysis of aliphatic amines is their potential to react with the CO2 mobile phase to form carbamic acids, which can affect chromatography. acs.org To counteract this and ensure good peak symmetry, a basic additive like triethylamine (B128534) is frequently included in the mobile phase. acs.org

SFC is compatible with a wide range of stationary phases available for HPLC, including both chiral and achiral columns. chromatographyonline.com Packed-column SFC (pSFC) is the most common format. chromatographyonline.com The technique's ability to operate at lower temperatures compared to GC makes it suitable for thermally labile compounds. ijprajournal.com

Table 2: Typical SFC System Components and Conditions

ComponentDescriptionReference
Mobile PhaseSupercritical CO2 with an organic modifier (e.g., Methanol) chromatographyonline.com
AdditiveBasic modifier (e.g., Triethylamine) to improve peak shape for amines acs.org
Stationary PhasePacked columns, such as diol-silica or porous graphitic carbon acs.org
PressureMaintained above the critical pressure of the mobile phase (e.g., >7.38 MPa for CO2) chromatographyonline.com
TemperatureMaintained above the critical temperature of the mobile phase (e.g., >31.1 °C for CO2) chromatographyonline.com
DetectorUV, Mass Spectrometry (MS), Flame Ionization Detector (FID) news-medical.net

This table outlines the general components and conditions for SFC analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species within a narrow-bore capillary under the influence of an electric field. libretexts.orgunt.edu For long-chain aliphatic amines like this compound, which can be protonated to form positive ions, CE offers a powerful analytical tool.

A significant advancement in this area is non-aqueous capillary electrophoresis (NACE), particularly on microfluidic chips (µNACE). rsc.orgresearchgate.net Using a non-aqueous solvent like ethanol (B145695) allows for the dissolution and analysis of long-chain, hydrophobic amines that are poorly soluble in water. nasa.govtechbriefs.com This method enables the separation of both short- and long-chain primary amines, with limits of detection reaching the nanomolar range. rsc.orgresearchgate.net

To facilitate detection, especially with highly sensitive techniques like laser-induced fluorescence (LIF), derivatization of the amine with a fluorescent tag is a common strategy. nih.gov Reagents such as Pacific Blue™ succinimidyl ester or Alexa Fluor 488 N-hydroxysuccinimidyl ester react with the primary amine group to form a fluorescently labeled molecule. nasa.govnih.gov

The separation in CE is driven by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the buffer solution inside the capillary. libretexts.orguspnf.com By optimizing parameters such as the buffer pH, composition, and applied voltage, high-efficiency separations can be achieved in short analysis times. unt.edu

Table 3: Research Findings in Non-Aqueous CE of Long-Chain Amines

FindingMethodology DetailReference
Separation of C1-C18 AminesµNACE using an ethanol-based buffer with acetic acid and ammonium (B1175870) acetate. rsc.orgnasa.gov
Low Temperature AnalysisSeparations successfully performed at temperatures down to -20 °C. researchgate.net
High SensitivityLimits of detection in the range of 1.0 to 17 nM achieved with LIF detection after fluorescent labeling. researchgate.netnih.gov
DerivatizationLabeling with Pacific Blue succinimidyl ester or Alexa Fluor 488 NHS-ester enables sensitive detection. nasa.govnih.gov

This table summarizes key research findings relevant to the analysis of long-chain primary amines by CE.

X-ray Crystallography and Structural Elucidation of Crystalline Forms

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique is indispensable for the structural elucidation of compounds like this compound, provided a suitable single crystal can be grown. The aim is to obtain a precise picture of the electron density within the crystal, which allows for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov

The process begins with the growth of a high-quality crystal of this compound. The crystal is then mounted and exposed to a focused beam of X-rays. The ordered arrangement of molecules in the crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. libretexts.org The intensities and positions of these diffracted beams are meticulously recorded by a detector. nih.gov

This diffraction pattern contains the information needed to reconstruct the molecular structure. Through complex mathematical calculations, primarily involving Fourier transforms, the diffraction data is converted into a three-dimensional electron density map. nih.gov This map is then interpreted to build a molecular model, fitting the known atoms of this compound into the electron density. The final step is refinement, where the atomic coordinates of the model are adjusted to achieve the best possible fit with the experimental diffraction data, resulting in a highly accurate and detailed molecular structure. wikipedia.orgnih.gov This structural information is fundamental for understanding the compound's physical properties and its interactions at a molecular level.

Hyphenated and Multi-Dimensional Analytical Approaches

To tackle the complexity of analyzing this compound in intricate matrices or to gain more comprehensive information in a single analysis, hyphenated and multi-dimensional techniques are employed. humanjournals.comnih.gov Hyphenation refers to the online coupling of two or more analytical instruments, most commonly a separation technique with a spectroscopic detection method. ajrconline.org

The most prevalent example discussed previously is GC-MS, which links a gas chromatograph to a mass spectrometer. unideb.hu Similarly, liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique. nih.gov Should a suitable LC method be developed for this compound, coupling it to a mass spectrometer would provide both retention time data and mass spectral information for confident identification and quantification. Further tandem mass spectrometry (LC-MS-MS) can provide even greater specificity and structural information through controlled fragmentation of the parent ion. nih.gov

Multi-dimensional analysis takes this concept a step further by coupling two or more independent separation stages. nih.gov For instance, in two-dimensional gas chromatography (GCxGC), effluent from one GC column is systematically trapped and then injected onto a second, orthogonal GC column with a different separation mechanism. chromatographyonline.com This approach dramatically increases peak capacity and resolving power, making it ideal for separating co-eluting compounds in highly complex samples. A multi-dimensional LC-MS (mD-LC-MS) setup can integrate sample preparation and analysis at multiple levels (e.g., intact and fragmented) within a single automated platform. nih.gov Such advanced approaches, while complex to set up, offer unparalleled analytical depth for comprehensive research on this compound.

Computational Chemistry and Molecular Modeling of 1 Methylundecylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methylundecylamine. These first-principles methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energetics. ornl.gov Different levels of theory, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), can be employed to predict various molecular and electronic properties. nih.gov

Key parameters obtained from these calculations include the molecule's optimized geometry, bond lengths, and bond angles. For instance, calculations can precisely determine the lengths of the carbon-carbon and carbon-nitrogen bonds, as well as the tetrahedral arrangement around the chiral carbon atom. nih.gov Furthermore, these methods yield crucial energetic data such as the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with quantum chemical calculations, provides insights into the charge distribution across the molecule, revealing the partial charges on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, where the nitrogen atom of the amine group acts as a hydrogen bond acceptor.

Table 1: Computed Properties of this compound

PropertyValue
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
XLogP34.8
Exact Mass185.214349865 Da
Monoisotopic Mass185.214349865 Da
Topological Polar Surface Area26 Ų
Heavy Atom Count13
The data in this table is sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. windows.net For this compound, MD simulations can reveal its vast conformational landscape, which arises from the flexibility of its long alkyl chain. nih.gov By simulating the molecule's movement over nanoseconds or even longer, researchers can identify the most stable conformations and the energy barriers between them. mdpi.com

These simulations provide a detailed picture of how the undecyl chain folds and contorts in different environments, such as in a vacuum, in a solvent, or in the presence of other molecules. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to track conformational changes and the radius of gyration to understand the molecule's compactness. plos.orggalaxyproject.org

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can observe how they interact with each other. This includes the formation of transient hydrogen bonds between the amine groups and van der Waals interactions between the alkyl chains. Furthermore, simulating this compound in a solvent like water allows for the detailed analysis of solute-solvent interactions, including the structure of water molecules around the hydrophobic alkyl tail and the hydrophilic amine head. nih.gov

Force Field Development and Validation for Large-Scale Simulations

Large-scale simulations, such as those involving many molecules or long simulation times, rely on classical force fields rather than more computationally expensive quantum mechanical methods. ulisboa.pt A force field is a set of parameters and equations that describe the potential energy of a system of atoms. ulisboa.pt For long-chain amines like this compound, accurate force fields are crucial for obtaining reliable simulation results. urv.cat

The development of a force field for amines involves parameterizing the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. ulisboa.pt This is often done by fitting the force field parameters to reproduce experimental data or high-level quantum chemical calculations for smaller, representative amine molecules. arxiv.orgarxiv.org For instance, parameters for the amino group can be optimized to match experimental properties like the liquid density and heat of vaporization of short-chain primary amines. arxiv.org

Once developed, the force field must be validated to ensure its transferability and accuracy for molecules like this compound. urv.cat Validation typically involves comparing simulation results for various thermodynamic and transport properties (e.g., density, enthalpy of vaporization, viscosity) with available experimental data. urv.cat Several force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE (Transferable Potentials for Phase Equilibria), have been developed and refined for amines, though their performance can vary depending on the specific property and molecule being studied. ulisboa.ptresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. wikipedia.org These models are built by finding a statistical relationship between a set of molecular descriptors and the activity or property of interest. mdpi.com

For this compound and related long-chain amines, QSPR models can be developed to predict properties such as boiling point, solubility, and critical micelle concentration (CMC) for surfactant applications. mdpi.com The molecular descriptors used in these models can be derived from the molecule's 2D structure (e.g., topological indices) or 3D structure (e.g., molecular surface area, volume). researchgate.net

The process of building a QSAR/QSPR model involves several key steps:

Data Set Selection : A diverse set of molecules with known activities or properties is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the data set.

Variable Selection : Statistical methods are used to select the most relevant descriptors that correlate with the property of interest.

Model Generation : A mathematical model, often using techniques like multiple linear regression or machine learning algorithms, is created. mdpi.com

Validation : The model's predictive power is assessed using an external set of molecules not used in the model development. researchgate.net

These models can be valuable for screening new amine derivatives with desired properties without the need for extensive experimental synthesis and testing.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the plausible reaction pathways and transition states for chemical reactions involving this compound. This is particularly useful for understanding its synthesis, degradation, and potential metabolic pathways. Web-based servers and software can predict enzyme-catalyzed reaction pathways based on known biotransformations. genome.jp

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction mechanisms. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the reactivity of the amine group in this compound can be studied computationally. This could include modeling its reaction with various electrophiles or its role in catalyzing certain reactions. Advanced techniques can even be used for retrosynthetic analysis, predicting the reactants needed to synthesize a target molecule like this compound. nih.govnih.gov These predictive models are increasingly being used to design more efficient and novel synthetic routes for complex organic molecules. escholarship.orgescholarship.org

Applications and Emerging Roles of 1 Methylundecylamine in Specialized Fields

Surfactant Chemistry and Emulsion Stabilization

The amphiphilic nature of 1-Methylundecylamine, possessing both a water-loving (hydrophilic) amine head and a water-fearing (hydrophobic) alkyl tail, suggests its potential as a cationic surfactant. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. ijset.in This ability allows them to act as wetting agents, detergents, and emulsifiers.

Emulsions are mixtures of two or more immiscible liquids, like oil and water. They are inherently unstable and tend to separate over time. umich.edu Surfactants stabilize emulsions by adsorbing at the oil-water interface, forming a protective layer around the dispersed droplets that prevents them from coalescing. chemistryjournal.infiveable.me The mechanisms of stabilization can include reducing interfacial tension, creating an electrostatic or steric barrier that causes droplets to repel each other, and modifying the rheology of the continuous phase to slow droplet movement. chemistryjournal.infiveable.me

While direct research on this compound as a primary emulsifier is not extensively documented, related long-chain amines are known for their surfactant properties. For instance, compounds like N-methylundecylamine hydrochloride are utilized in formulations for their ability to lower surface tension and stabilize emulsions. The protonated amine group in this compound would provide a positive charge, making it a cationic surfactant capable of forming stable oil-in-water (O/W) emulsions. The branching at the second carbon might influence its packing at interfaces, potentially altering emulsion properties compared to its linear isomer, dodecylamine.

Table 1: Mechanisms of Emulsion Destabilization

Mechanism Description
Creaming/Sedimentation Movement of droplets due to density differences, leading to concentration at the top or bottom. biolinscientific.com
Flocculation Droplets aggregate into clusters without merging. biolinscientific.com
Coalescence Droplets merge to form larger droplets, leading to eventual phase separation. umich.edubiolinscientific.com
Ostwald Ripening Smaller droplets dissolve and redeposit onto larger ones, increasing the average droplet size over time. biolinscientific.com

| Phase Inversion | The emulsion changes type, for example, from oil-in-water (O/W) to water-in-oil (W/O). chemistryjournal.in |

Advanced Materials Science Applications

The distinct chemical structure of this compound makes it a candidate for use in creating advanced materials with tailored properties.

Polymers often require additives to improve their processability, performance, and lifespan. researchgate.net These additives can act as stabilizers, plasticizers, or impact modifiers. sunrisecolour.com Amine-based compounds, particularly those with long alkyl chains, can function as anti-aging additives or stabilizers by inhibiting degradation processes caused by oxygen or UV light. researchgate.netsunrisecolour.com For example, Hindered Amine Light Stabilizers (HALS) protect polymers by scavenging free radicals that cause degradation. sunrisecolour.com

Patent literature suggests that isomers of methylundecylamine can be used as additives in polymer compositions to enhance the penetration of other functional additives into the polymer matrix. googleapis.com The long, non-polar undecyl chain of this compound would promote its miscibility with polymer matrices like polypropylene, while the amine group could provide sites for interaction or act as a scavenger for acidic residues, thereby improving thermal stability.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. nih.gov These systems are built from molecules that have a head group with a specific affinity for the substrate and a tail group that determines the surface properties of the monolayer. Alkanethiols on gold are a classic example, forming well-defined surfaces for studying interfacial phenomena. nih.gov

Amines can also serve as the head group for forming SAMs on various substrates like mica, silicon oxide, and some metals. The structure of this compound, featuring a long alkyl chain and a primary amine head group, makes it a suitable candidate for the formation of SAMs. These monolayers could be used to precisely control surface properties such as wetting, adhesion, and biocompatibility. The chirality of this compound introduces an additional level of complexity, potentially allowing for the creation of chiral surfaces for applications in enantioselective separations or sensing.

Polymer Additives and Modifiers

Role in Catalysis and Organocatalysis

Catalysts accelerate chemical reactions without being consumed in the process. wikipedia.org Organocatalysis, a subfield of catalysis, uses small, metal-free organic molecules to drive chemical transformations. organic-chemistry.org This approach is considered a key pillar of "green chemistry" due to the lower toxicity and ready availability of many organocatalysts compared to traditional metal-based catalysts. nih.gov

Primary and secondary amines are prominent classes of organocatalysts, often activating substrates by forming nucleophilic enamines or electrophilic iminium ions. sigmaaldrich.com Chiral amines, such as derivatives of the amino acid proline, have been instrumental in the development of asymmetric organocatalysis, which enables the synthesis of single-enantiomer chiral molecules. organic-chemistry.orgnih.gov

Given that this compound is a chiral primary amine, it holds potential as an organocatalyst for asymmetric synthesis. The amine group can participate in catalytic cycles, for example, in aldol (B89426) or Michael reactions, while the chiral center adjacent to the amine could induce stereoselectivity, directing the formation of one enantiomer over the other. Although specific applications of this compound in catalysis are not yet widely reported, its structural similarity to known amine catalysts suggests it is a promising area for future research.

Biological Probes and Chemical Biology Applications

The interaction of small molecules with biological systems is a cornerstone of chemical biology. Molecules that can probe or influence biological structures like cell membranes are of particular interest.

Cell membranes are complex lipid bilayers that act as selective barriers. frontiersin.org The interaction of molecules with these membranes is crucial for many biological processes and for the activity of many drugs. semanticscholar.org Amphiphilic molecules, especially those with a cationic charge, can interact strongly with the negatively charged components of many bacterial membranes. nih.gov Such interactions can involve the insertion of the hydrophobic tail into the lipid core of the membrane, which can disrupt the bilayer's structure, alter its fluidity and permeability, and potentially lead to cell death. frontiersin.orgnih.gov

Model membrane systems, such as liposomes and lipid monolayers, are often used to study these interactions at a molecular level. researchgate.net this compound, with its long hydrocarbon tail and a primary amine group that would be protonated and positively charged at physiological pH, is structurally suited to interact with and partition into lipid bilayers. This suggests its potential use as a biological probe to study membrane dynamics or as a model compound for investigating how long-chain amines affect membrane integrity and permeability. Its chirality might also lead to stereoselective interactions with chiral components of cell membranes, such as proteins or other lipids.

Inhibitory or Modulatory Effects on Biological Systems

The study of how chemical compounds interact with biological systems is fundamental to fields ranging from medicine to environmental science. These interactions can be broadly categorized as inhibitory or modulatory. Inhibitory effects involve the reduction or complete cessation of a biological process, often through the binding of a compound to an enzyme or receptor, which prevents its normal function. libretexts.orgdu.ac.inlibretexts.org There are various forms of enzyme inhibition, including competitive, where a molecule similar to the substrate competes for the enzyme's active site, and noncompetitive, where the inhibitor binds to a different site, altering the enzyme's shape and function. libretexts.orgchemguide.co.uk

Modulatory effects, on the other hand, refer to the ability of a compound to regulate or alter the activity of a biological system, which can include either enhancement or reduction of function. nih.govnih.gov This can occur through various mechanisms, such as allosteric regulation, where binding to a site other than the active site changes the enzyme's activity. du.ac.in

Despite the general understanding of these mechanisms, specific research detailing the inhibitory or modulatory effects of this compound on biological systems is limited in publicly available scientific literature. While some related long-chain amines and their derivatives have been investigated for various biological activities, including antimicrobial properties, direct studies on this compound's specific interactions with enzymes, receptors, or other biological targets are not extensively documented. nih.gov One patent mentions "methylundecylamine" within a long list of compounds related to inhibitors of the coagulation cascade, but it does not provide specific data on its individual efficacy or mechanism. google.com Similarly, another study focuses on the mass spectrometry of N-nitroso-methylundecylamine in the context of carcinogenicity, which is a toxicological endpoint rather than a specific modulatory or inhibitory effect on a biological system. osti.gov Therefore, a detailed account of its specific roles as an inhibitor or modulator in biological systems cannot be definitively provided at this time.

Industrial Fluid Formulations and Enhancers

In contrast to its biological profile, this compound and its isomers have found practical applications in industrial settings, particularly within the oil and gas industry. Its properties make it a useful component in complex fluid formulations designed to enhance the efficiency and longevity of equipment and processes.

One of the primary applications is in the formulation of microemulsions used for well stimulation. du.ac.in These fluids are injected into subterranean formations to improve the recovery of hydrocarbons. du.ac.in this compound, along with other amines like N-methyldecylamine and N-methylhexadecylamine, can be incorporated into these microemulsion concentrates. nih.gov These formulations typically consist of water, solvents, and a blend of surfactants. The inclusion of amines like this compound can contribute to the stability and effectiveness of the microemulsion, which helps in reducing fluid invasion into the formation and improving the flowback of treatment fluids and hydrocarbons. du.ac.in

Another significant industrial use of this compound is as a corrosion inhibitor. nih.gov Corrosion is a major issue in industrial equipment, especially in environments exposed to water, chemicals, and high temperatures, such as in oil and gas wells or steam-generating systems. google.comnih.gov Amines can form a protective film on metal surfaces, shielding them from corrosive agents. google.com this compound's molecular structure, featuring a long hydrocarbon chain and an amine group, makes it suitable for this purpose, providing both liquid and vapor phase corrosion protection. google.comnih.gov Its use in formulations for lubricants and metalworking fluids helps to prevent rust and degradation of machinery, thereby extending its operational life. nih.gov

Environmental Impact and Sustainable Practices in 1 Methylundecylamine Research

Biodegradation and Environmental Fate Studies

The environmental persistence of a chemical is determined by its susceptibility to degradation processes. For long-chain aliphatic amines like 1-Methylundecylamine, biodegradation is a key factor in their environmental fate.

Studies on long-chain aliphatic amines suggest they are generally not persistent in soil and water. A screening assessment by the Canadian government indicated that long-chain aliphatic amines are capable of being degraded by microorganisms. researchgate.net For instance, experimental data on [14C] 1-Hexadecanamine, a longer-chain primary amine, showed 55-59% biodegradation to CO2 with half-lives (DT50) ranging from 8.1 to 9.0 days in various soil types. researchgate.net While specific data for this compound is not available, the behavior of analogous compounds provides an indication of its likely environmental persistence.

The biodegradation pathway for primary fatty amines is thought to proceed via oxidation of the alkyl chain, eventually leading to the formation of a fatty acid that can be further metabolized by microorganisms. researchgate.net A study on dodecylamine, a primary amine with the same carbon chain length as the undecyl group in this compound, demonstrated that it could be readily degraded. researchgate.net Similarly, a di-long-chain tertiary amine salt was found to be readily and ultimately biodegradable, with biochemical oxygen demand (BOD) reaching 79% after 28 days. nih.gov It is presumed that long-chain aliphatic amines that are sorbed to soil particles remain bioaccessible to microorganisms for degradation. researchgate.net

However, under anaerobic conditions, such as in deeper sediment layers, the biodegradation of long-chain aliphatic amines is expected to be significantly slower. researchgate.net The environmental fate of N,N-dimethyl-1-dodecanamine, a tertiary amine, is predicted to involve strong adsorption to soil and sediment, making it immobile, with volatilization not being a significant removal process. chemos.de

Ecotoxicological Assessments and Risk Analysis

Ecotoxicological studies are essential to determine the potential harm a chemical may pose to aquatic and terrestrial organisms. For long-chain aliphatic amines, aquatic toxicity is a primary concern due to potential release into waterways.

While specific ecotoxicity data for this compound is limited, data for structurally similar compounds, such as C12-C14 and C12-C18 alkyldimethylamines (tertiary amines), are available and provide a basis for risk assessment. These compounds have been shown to be toxic to aquatic organisms. For instance, a safety data sheet for a mixture containing Alkyl-C12-C14-dimethylamine reports an acute LC50 (96h) of 0.62 mg/L for the fish Danio rerio (Zebrafish) and an acute EC50 of 0.056 mg/L for algae. europa.eu

The European Chemicals Agency (ECHA) registration dossier for Amines, C12-18-alkyldimethyl, provides a comprehensive overview of the aquatic toxicity of this category of tertiary amines. The data indicates that algae are particularly sensitive.

Interactive Table: Aquatic Toxicity of C12-C18 Alkyldimethylamines

Test OrganismEndpointDurationValue (mg/L)
Freshwater FishLC5096 h0.18 - 1.13
Daphnia magnaEC5048 h0.056 - 0.93
Freshwater Algae (Desmodesmus subspicatus)ErC5072 h0.0099 - 0.0268
Daphnia magnaNOEC (reproduction)21 d0.036 - 0.10

Data sourced from the ECHA registration dossier for Amines, C12-18-alkyldimethyl. oecd.org

The risk assessment for these compounds indicates a hazard to the aquatic environment. oecd.orgeuropa.eu The predicted no-effect concentration (PNEC) for the freshwater aquatic environment for C12-18 alkyldimethylamines is 0.36 µg/L. oecd.org Given that this compound is a secondary amine with a similar alkyl chain length, it is prudent to assume it may exhibit comparable aquatic toxicity until specific data becomes available. The risk is associated with the cationic surfactant nature of these amines, which can disrupt cell membranes of aquatic organisms. acs.org

Waste Minimization and Green Synthesis Scale-Up

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable feedstocks, and designing safer chemicals.

Waste Minimization: Traditional methods for amine synthesis can generate significant waste. researchgate.netindustrialchemicals.gov.au Modern approaches focus on catalytic routes that are more atom-economic and produce fewer byproducts. For instance, the use of amine-based foam delay catalysts in polyurethane manufacturing has been shown to enhance process control and reduce material waste by synchronizing the curing process with the production cycle. rsc.org In the context of amine production itself, recycling of unused reactants and solvents is a key strategy. e3s-conferences.orgrsc.org Electrochemical reductive amination is another promising technique that minimizes waste by avoiding stoichiometric redox reagents and allowing for the recovery and recycling of solvents, which can significantly lower the E-factor (Environmental Factor) of the process. e3s-conferences.org

Green Synthesis Scale-Up: The sustainable production of amines is increasingly focused on the use of renewable resources and energy-efficient catalytic processes.

Renewable Feedstocks: There is a growing trend towards producing fatty amines from bio-based sources like plant oils (e.g., coconut oil) and their corresponding fatty acids. industrialchemicals.gov.auresearchgate.net This reduces reliance on petrochemicals and can lead to a lower carbon footprint. researchgate.net The reductive amination of fatty acids and their esters has been identified as a green and effective method to produce various N-alkylated amines. researchgate.net

Catalytic Processes: Heterogeneous catalysts are being developed for the one-pot synthesis of amines from fatty acids or their esters. These catalysts can be recycled, which is crucial for sustainable industrial-scale production. researchgate.netresearchgate.net For example, a system using two recyclable catalysts, ortho-Nb2O5 and PtVOx/SiO2, has been reported for the synthesis of N,N-dimethylalkylamines from fatty acids and methylamines. researchgate.net Such catalytic routes minimize waste and avoid the need for protection/deprotection steps common in traditional synthesis. industrialchemicals.gov.au

Alternative Solvents and Conditions: Research into greener reaction media, such as deep eutectic solvents (DESs), is underway. DESs are environmentally benign alternatives to traditional volatile organic solvents and can also act as catalysts in amination reactions. Solvent-free synthesis is another approach that aligns with green chemistry principles by directly reacting carboxylic acids with urea (B33335) in the presence of a catalyst like boric acid to form amides, which can then be reduced to amines. oecd.org

Future Research Directions and Uncharted Territories for 1 Methylundecylamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While standard methods for synthesizing secondary amines like 1-Methylundecylamine exist, such as the reductive amination of undecan-2-one with methylamine (B109427) or the alkylation of 2-bromoundecane (B3052214) with methylamine, there is a significant opportunity to develop more efficient and selective synthetic strategies. vulcanchem.com Future research in this area will likely focus on several key aspects to improve upon current methodologies.

The development and application of novel catalysts is a primary area of interest. mdpi.com This includes exploring heterogeneous catalysts, such as zeolites, which could simplify product separation and catalyst recycling, leading to more sustainable and cost-effective processes. vulcanchem.com Furthermore, advancements in catalysis could lead to reactions that proceed under milder conditions, reducing energy consumption and the formation of unwanted byproducts. le.ac.uk The goal is to devise synthetic pathways that are not only high-yielding but also atom-economical, minimizing waste and environmental impact. chalmers.se

Moreover, a focus on stereoselective synthesis could open up new applications, particularly in the life sciences. The chiral center in this compound means that it can exist as two different enantiomers. Developing synthetic routes that can selectively produce one enantiomer over the other is a key challenge and a significant area for future research. This would allow for the investigation of the specific biological activities of each enantiomer, which could differ significantly.

Key Research Objectives for Synthetic Route Development:

Research ObjectiveDesired OutcomePotential Impact
Novel Catalyst DevelopmentHigher yields, improved selectivity, milder reaction conditions.More sustainable and cost-effective production.
Heterogeneous CatalysisSimplified product separation and catalyst recycling.Reduced waste and environmental impact.
One-Pot ReactionsShortened synthesis times, reduced purification steps.Increased overall efficiency of the synthesis.
Stereoselective SynthesisProduction of single enantiomers.Unlocking new applications in pharmacology and life sciences.

Exploration of Bioactive and Pharmacological Potential

The structural characteristics of this compound, particularly its long alkyl chain and secondary amine group, suggest that it may possess interesting biological and pharmacological properties that warrant further investigation. vulcanchem.com Aliphatic amines are known to be precursors to various bioactive compounds, and a thorough exploration of this compound's potential in this area is a promising direction for future research. vulcanchem.comnih.gov

A primary focus of this research will be to screen this compound and its derivatives for a wide range of biological activities. This includes evaluating its potential as an antimicrobial, antiviral, antifungal, or anticancer agent. nih.gov Many bioactive compounds derived from natural sources, such as marine fungi, contain amine functionalities and exhibit these types of properties. nih.gov Systematic screening of this compound could reveal previously unknown therapeutic potential. For instance, its role as a metabolite in cancer has been a subject of investigation.

Furthermore, the secondary amine group in this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. vulcanchem.comiiserpune.ac.in Research could focus on modifying the structure of this compound to create a library of new compounds. These derivatives could then be tested for their ability to interact with specific biological targets, such as enzymes or receptors, which are implicated in various diseases. nih.gov

The long alkyl chain of this compound also suggests potential applications related to cell membranes. It could be investigated for its ability to act as a permeation enhancer, facilitating the delivery of other drugs across biological barriers. Its surfactant-like properties could also be harnessed in the formulation of drug delivery systems. vulcanchem.com

Advanced Materials Development from this compound Scaffolds

The unique combination of a hydrophobic alkyl chain and a reactive amine group in this compound makes it an attractive building block for the development of advanced materials with tailored properties. vulcanchem.comumweltbundesamt.de Future research in this area could lead to the creation of novel polymers, surfactants, and functional coatings. mdpi.comsustainablemanufacturingexpo.com

One of the most promising applications of this compound in materials science is in the synthesis of novel polymers and composites. umweltbundesamt.de The amine group can be readily incorporated into polymer backbones through various polymerization reactions. The long undecyl chain would impart flexibility and hydrophobicity to the resulting polymer, which could be advantageous for applications such as specialty plastics, adhesives, and coatings. By carefully selecting co-monomers, it would be possible to fine-tune the mechanical, thermal, and chemical properties of these materials. chalmers.se

The surfactant properties of this compound also present opportunities for materials development. vulcanchem.com It can be used to create stable emulsions and dispersions, which are essential in a wide range of industrial processes, from the formulation of paints and coatings to the production of personal care products. Research could focus on optimizing the performance of this compound as a surfactant, potentially by modifying its structure to enhance its surface activity or to make it more environmentally friendly.

Furthermore, the ability of the amine group to interact with metal surfaces suggests that this compound could be used as a corrosion inhibitor. vulcanchem.com The long alkyl chain could form a protective, hydrophobic layer on the surface of metals, preventing contact with corrosive agents. Future studies could investigate the effectiveness of this compound and its derivatives in protecting various metals and alloys from corrosion in different environments. This could have significant applications in industries such as aerospace, automotive, and infrastructure. sustainablemanufacturingexpo.com The development of materials with antimicrobial properties is another area of interest. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of compounds like this compound is no exception. coe.edu These powerful computational tools can be used to predict the properties and reactivity of molecules, accelerate the discovery of new synthetic routes, and guide the design of novel materials with desired functionalities. acs.orgfrontiersin.org

One of the key applications of AI and ML in the context of this compound will be in the prediction of its physicochemical and biological properties. mdpi.com By training algorithms on large datasets of known molecules, it is possible to develop models that can accurately predict properties such as boiling point, solubility, and toxicity. coe.edu This can save significant time and resources by allowing researchers to prioritize the synthesis and testing of the most promising candidates. Machine learning models have been developed to predict the degradation rates of amines and to screen for their biotransformation pathways. acs.orgmdpi.com

AI and ML can also be used to design more efficient and selective synthetic routes. rsc.org By analyzing vast databases of chemical reactions, machine learning algorithms can identify novel reaction pathways and suggest optimal reaction conditions. This can help chemists to overcome synthetic challenges and to develop more sustainable and cost-effective methods for producing this compound and its derivatives.

Furthermore, AI and ML can be used to accelerate the discovery of new materials based on the this compound scaffold. acs.org By simulating the properties of virtual molecules, it is possible to identify candidates with desired characteristics, such as high thermal stability, specific mechanical properties, or strong adhesion to a particular surface. This in silico approach to materials discovery can significantly reduce the number of experiments that need to be performed, making the development process faster and more efficient. frontiersin.org

Interdisciplinary Collaborations and Translational Research Opportunities

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach that bridges the gap between fundamental research and real-world applications. duke.edu By bringing together experts from different fields, it will be possible to explore the diverse opportunities that this compound offers and to translate research findings into tangible benefits for society.

Collaboration between synthetic chemists and chemical engineers will be crucial for developing scalable and cost-effective methods for producing this compound. kgi.edu While chemists focus on designing novel synthetic routes, engineers can work on optimizing the process for large-scale production, ensuring that it is both efficient and environmentally sustainable.

Partnerships between chemists, biologists, and pharmacologists will be essential for exploring the bioactive and pharmacological potential of this compound. upenn.edu Chemists can synthesize new derivatives, while biologists and pharmacologists can test them for their therapeutic efficacy and investigate their mechanisms of action. This type of collaboration is essential for the discovery and development of new drugs. columbia.edu

In the realm of materials science, collaborations between chemists, physicists, and materials scientists will be key to developing advanced materials with tailored properties. rutgers.edu Chemists can design and synthesize new polymers and composites based on the this compound scaffold, while physicists and materials scientists can characterize their properties and explore their potential applications in areas such as electronics, energy, and construction. sustainablemanufacturingexpo.comroutledge.com

Finally, the integration of data scientists and computational chemists will be vital for leveraging the power of AI and machine learning. coe.edu By working together, these experts can develop predictive models that can guide the synthesis of new molecules, accelerate the discovery of new materials, and provide insights into the fundamental properties of this compound. frontiersin.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Methylundecylamine with high purity?

  • Methodological Answer : Synthesis of this compound typically involves alkylation of primary amines or reductive amination. Key steps include:

  • Reagent Selection : Use of alkyl halides (e.g., methyl iodide) and catalysts like palladium or nickel for hydrogenation.
  • Purification : Post-reaction washing with water to remove byproducts (e.g., diethylammonium chloride) and excess reagents, followed by column chromatography or distillation .
  • Characterization : Confirm purity via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), ensuring spectral peaks align with expected molecular signatures .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H-NMR and 13^{13}C-NMR to verify amine proton environments and carbon backbone. Infrared (IR) spectroscopy can identify N-H stretching vibrations (~3300 cm1^{-1}) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or GC-MS for quantifying impurities.
  • Physical Properties : Measure melting point, boiling point, and solubility in polar/nonpolar solvents to align with literature values .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies on this compound be reconciled?

  • Methodological Answer :

  • Systematic Review : Apply Cochrane guidelines to assess study bias, including selection of comparable experimental models (e.g., cell lines vs. in vivo systems) and statistical power .
  • Data Normalization : Compare bioactivity metrics (e.g., IC50_{50}, EC50_{50}) using standardized units and controls. Address variability in assay conditions (e.g., pH, temperature) .
  • Mechanistic Analysis : Use structure-activity relationship (SAR) studies to isolate functional groups responsible for observed discrepancies .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Reaction Engineering : Optimize stoichiometry (e.g., excess methyl donor) and reaction time/temperature via design of experiments (DoE).
  • Intermediate Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and adjust conditions dynamically .
  • Byproduct Mitigation : Implement scavenger resins or aqueous washes to remove unreacted amines or salts, improving final yield .

Q. How should researchers design in vitro pharmacological studies to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • Hypothesis Framing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study scope. For example:
  • PICO Framework : Population (specific cell lines), Intervention (dose range), Comparison (positive/negative controls), Outcome (apoptosis markers) .
  • Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to calculate EC50_{50} and assess toxicity via MTT assays .
  • Data Validation : Include triplicate measurements and statistical tests (e.g., ANOVA) to ensure reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to derive EC50_{50} and Hill coefficients.
  • Error Handling : Report confidence intervals and use bootstrapping for small sample sizes.
  • Software Tools : Utilize GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. How can researchers address gaps in the current literature on this compound’s environmental toxicity?

  • Methodological Answer :

  • Literature Review : Identify understudied endpoints (e.g., biodegradation pathways) using databases like PubMed and Web of Science .
  • Experimental Design : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity tests) with LC50_{50} determination .
  • Cross-Disciplinary Collaboration : Integrate computational toxicology (QSAR models) to predict ecotoxicological profiles .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound?

  • Methodological Answer :

  • Institutional Approval : Submit study protocols to ethics committees, particularly for in vivo work, adhering to ARRIVE guidelines .
  • Data Transparency : Publish raw datasets in repositories like Figshare, including metadata on experimental conditions .
  • Replication Steps : Document detailed synthetic procedures and characterization data to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.